4-(烯丙氧基)苯甲酸

概述

描述

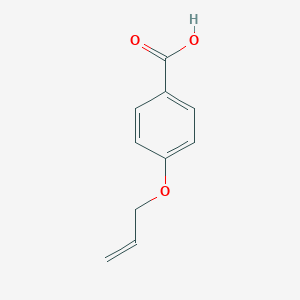

“4-(Allyloxy)benzoic acid” is a chemical compound with the molecular formula C10H10O3 and a molecular weight of 178.19 . It is a solid substance that is stored in a dry environment at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of “4-(Allyloxy)benzoic acid” involves two stages of reaction. The first stage is the allylation reaction of 4–hydroxybenzaldehyde to afford 4–allyloxybenzaldehyde. This is followed by the condensation reaction of 4–allyloxybenzaldehyde with resorcinol using an acid catalyst .

Molecular Structure Analysis

The molecular structure of “4-(Allyloxy)benzoic acid” is represented by the InChI code 1S/C10H10O3/c1-2-7-13-9-5-3-8 (4-6-9)10 (11)12/h2-6H,1,7H2, (H,11,12) . This indicates the presence of an allyloxy group attached to the benzene ring of benzoic acid.

Physical And Chemical Properties Analysis

“4-(Allyloxy)benzoic acid” is a solid substance. It is stored in a dry environment at temperatures between 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

科学研究应用

1. 材料科学与纳米技术

4-(烯丙氧基)苯甲酸已被用于材料科学和纳米技术领域,特别是在分子印迹聚合物的开发中。一项研究描述了使用密度泛函理论 (DFT) 设计分子印迹聚合物的过程,该聚合物使用离子液体 (ILMIPs) @ 氧化石墨烯 (GO) 复合材料合成,用于去除新兴污染物 (ECs) 的代谢物,如 4-羟基苯甲酸 (4HA)。该研究深入了解了模板-单体复合物的形成化学,并证明了这些复合材料在控制生态系统中 ECs 的有害影响方面的潜力 (Das、Wankhade 和 Kumar,2021)。

2. 液晶技术

液晶技术领域的研究也利用了 4-(烯丙氧基)苯甲酸的特性。一项研究合成了 (E)-4-(2-(4-(烯丙氧基)苯基)偶氮基)苯甲酸,并研究了其相变温度和介晶相行为。该化合物表现出介晶相,这在液晶在显示器和其他技术中的应用中至关重要 (孙、徐、张和吴,2011)。另一项研究合成了苯甲酸化合物并制备了相应的对称氢键液晶配合物。这些配合物表现出向列相,这一发现对于开发新型液晶材料具有重要意义 (魏、施、袁、张、曹和杨,2007)。

3. 抗菌和抗分枝杆菌应用

4-(烯丙氧基)苯甲酸衍生物已被研究其抗菌和抗分枝杆菌特性。一项研究合成了苯甲酸 (4-烯丙氧基-亚苄基)-腙及其系列,并对其进行了抗菌和对接研究。这些化合物显示出有效的抗结核活性,表明它们在治疗细菌感染中具有潜在用途 (KulandaiTherese 和 Geethamalika,2017)。

安全和危害

“4-(Allyloxy)benzoic acid” is classified under the GHS07 hazard class. It has a signal word of “Warning” and is associated with hazard statements H302 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

未来方向

While there is limited information on the future directions of “4-(Allyloxy)benzoic acid”, it’s worth noting that 4-Hydroxybenzoic acid, a related compound, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc .

作用机制

Mode of Action

As an organic compound containing a benzene ring and an allyloxy group, it may exhibit reactivity and acidity . Its interaction with its targets and the resulting changes are areas for future investigation.

Biochemical Pathways

It’s worth noting that benzoic acid derivatives, which include 4-(allyloxy)benzoic acid, are often involved in various biochemical reactions .

属性

IUPAC Name |

4-prop-2-enoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h2-6H,1,7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDWKSVZHZNBLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332726 | |

| Record name | 4-(allyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Allyloxy)benzoic acid | |

CAS RN |

27914-60-9 | |

| Record name | 4-(allyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(prop-2-en-1-yloxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of 4-(allyloxy)benzoic acid in liquid crystalline materials?

A1: 4-(Allyloxy)benzoic acid acts as a key building block for synthesizing liquid crystalline monomers and polymers. [, , , ] Its structure, featuring a rigid benzene ring and a flexible allyloxy side chain, contributes to the self-assembly and mesomorphic behavior observed in these materials.

Q2: How does 4-(allyloxy)benzoic acid influence the thermal properties of liquid crystalline polymers?

A2: Studies have shown that incorporating 4-(allyloxy)benzoic acid into polymers can impact their thermal transitions. For example, increasing the content of a mesogenic monomer derived from 4-(allyloxy)benzoic acid led to a decrease in glass transition temperature (Tg) and a wider liquid crystalline range (ΔT) in polysiloxane polymers. [] This suggests that the compound can enhance the flexibility and thermal stability of these materials.

Q3: Can you provide examples of how 4-(allyloxy)benzoic acid has been incorporated into different liquid crystalline systems?

A3: Certainly. Researchers have successfully used 4-(allyloxy)benzoic acid in various ways:

- Side-chain polymers: It's been grafted onto polysiloxane backbones to create side-chain liquid crystalline polymers. These polymers exhibited cholesteric phases and showed potential for luminescent applications. []

- Bismaleimide resins: 4-(Allyloxy)benzoic acid, in its ester form (4,4’-bis(4-allyloxy benzoic acid) phenyl ester), has been used to modify bismaleimide resins. This modification resulted in improved thermal stability, flexural strength, and impact resistance of the resulting materials. []

Q4: What analytical techniques are commonly used to characterize 4-(allyloxy)benzoic acid and its derivatives in materials?

A4: Several techniques are essential:

- Spectroscopy: Fourier transform infrared (FTIR) spectroscopy and 1H NMR spectroscopy are used to confirm the chemical structure and identify characteristic functional groups. [, , ]

- Thermal analysis: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) help determine thermal transitions (like Tg and melting point) and thermal stability of the materials. [, , ]

- Microscopy: Polarized optical microscopy (POM) is crucial for observing the characteristic textures of liquid crystalline phases formed by these materials. [, ]

- X-ray Diffraction: Wide-angle X-ray diffraction provides insights into the molecular arrangement and degree of order within the liquid crystalline phases. [, ]

Q5: What are the potential advantages of incorporating 4-(allyloxy)benzoic acid into materials beyond liquid crystal properties?

A5: Beyond its role in liquid crystal formation, 4-(allyloxy)benzoic acid's incorporation can lead to:

- Enhanced mechanical properties: As demonstrated in the bismaleimide resin example, it can improve flexural strength and impact resistance. []

- Luminescence: When used in conjunction with lanthanide ions, polymers containing 4-(allyloxy)benzoic acid derivatives exhibited significant luminescent properties, opening possibilities for applications in displays and sensors. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B188851.png)

![2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide](/img/structure/B188873.png)